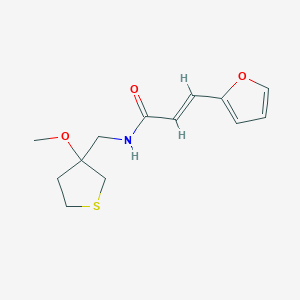

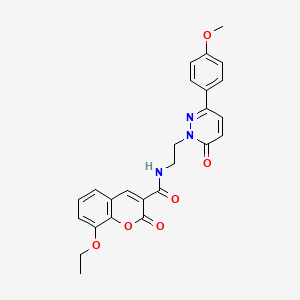

(E)-3-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It has been widely studied for its potential use in scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Intramolecular Cyclization and Synthesis

One study focuses on the intramolecular cyclization of derivatives containing a mercaptomethyl group adjacent to the alkene moiety in alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates. This process leads to the formation of dihydrothiopyrano and dihydrothieno[3,4-c]furan systems, highlighting the compound's versatility in synthesizing complex cyclic structures (Pevzner, 2021).

Anticancer Activity

Another significant application includes the development of a focused library of 2-phenylacrylamides, demonstrating broad-spectrum cytotoxic agents against cancer cell lines. This research indicates the potential of furan-containing acrylamide derivatives as lead compounds for cancer treatment, with some analogues showing improved cytotoxicity compared to the initial compounds (Tarleton et al., 2013).

Diels-Alder Adduct Synthesis

Research on the Diels-Alder adducts of furan with methyl acrylate has provided methods for preparing these adducts on a preparative scale, highlighting the compound's role in creating structurally diverse molecular architectures (Kotsuki et al., 1984).

Enantioselective Ene-reduction

An innovative study reports the green chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its enantioselective ene-reduction by marine and terrestrial fungi, resulting in compounds with significant stereogenic centers. This research demonstrates the compound's potential in producing enantioselective reactions and biotransformation products (Jimenez et al., 2019).

Acrylamide and Furan Mitigation

A study on industrially applicable strategies for mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food discusses the potential of using compounds like (E)-3-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide for reducing toxic compounds formed during food processing. This work emphasizes the role of such compounds in enhancing food safety and quality (Anese et al., 2013).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-16-13(6-8-18-10-13)9-14-12(15)5-4-11-3-2-7-17-11/h2-5,7H,6,8-10H2,1H3,(H,14,15)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRSKCFVFQZZJW-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CCSC1)CNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2712922.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2712928.png)

![3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2712930.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2712932.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2712933.png)